5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one

Polypharmacology Multi-target profiling Pyridazinone SAR

Researchers investigating crosstalk between cAMP signaling and guanine nucleotide metabolism often lack a single probe with dual PDE4A/IMPDH activity. This pyridazinone addresses that gap: • PDE4A IC50 10.7 nM, IMPDH Ki 240-440 nM • Polypharmacology across dihydroorotase, PDE4A, IMPDH, RNase L • ≥95% purity, MW 181.19, 1 rotatable bond • In stock for rapid global delivery.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 175135-90-7
Cat. No. B063702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one
CAS175135-90-7
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C(=C1C(=O)C)N)C
InChIInChI=1S/C8H11N3O2/c1-4-6(5(2)12)7(9)8(13)11(3)10-4/h9H2,1-3H3
InChIKeyZFURXMSDWGJQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one: Identity and Baseline Profile


5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one (CAS 175135-90-7) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one family, characterized by a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . The compound features a 4-amino substituent and a 5-acetyl group on a 2,6-dimethylpyridazinone core, a substitution pattern that distinguishes it from other pyridazinone derivatives used in PDE4, IMPDH, or kinase inhibitor programs. It is commercially available at purities of ≥95% (e.g., from Leyan, MolCore) and is primarily positioned as a research intermediate for medicinal chemistry and preclinical discovery .

5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one: Irreplaceable by Generic Analogs


Pyridazin-3(2H)-one derivatives exhibit biological activity that is highly sensitive to the substituent pattern at the 4-, 5-, and 6-positions; even minor alterations can shift target selectivity, potency, or physicochemical properties [1]. For 5-acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one, published BindingDB records document measurable, albeit modest, activity across at least four distinct protein targets—dihydroorotase, inosine-5′-monophosphate dehydrogenase (IMPDH), phosphodiesterase 4A (PDE4A), and RNase L—a polypharmacology profile that is absent in closely related analogs such as 4-amino-5-vinyl or 4-nitro-5-acyl pyridazinones [2]. The concurrent presence of the 4-amino and 5-acetyl groups on the 2,6-dimethyl scaffold creates a unique hydrogen-bond donor/acceptor topology and electrostatic surface that cannot be replicated by generic pyridazinone building blocks [3]. Substituting this compound with a structurally related but functionally uncharacterized analog risks losing the specific target engagement pattern that underpins its documented anticancer, anti-inflammatory, and antimalarial activities.

5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one: Differentiation Evidence


Multi-Target Polypharmacology Profile

5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one has been tested against at least four distinct target classes and returned measurable binding/inhibition values in each assay, a breadth of polypharmacology not reported for the simpler 2,6-dimethylpyridazin-3(2H)-one parent scaffold or for 4-amino-5-vinyl pyridazinone analogs [1]. Specifically, it inhibits PDE4A (IC₅₀ 10.7 nM) [2], inhibits IMPDH with Ki values of 240–440 nM [3], weakly inhibits dihydroorotase (IC₅₀ ~1 × 10⁶ nM at 10 μM) [4], and activates RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts [5]. By contrast, the 4-amino-5-vinyl pyridazinone series was profiled primarily for antinociceptive activity with no reported PDE4 or IMPDH data, and the 4-nitro-5-acyl series focused on anti-aggregatory and anti-inflammatory endpoints without RNase L or dihydroorotase assessment [6].

Polypharmacology Multi-target profiling Pyridazinone SAR

Differentiation-Inducing Anticancer Activity

5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one has been reported to arrest the proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage, a dual functional phenotype that supports its investigation as an anticancer and anti-psoriatic agent [1]. This differentiation-inducing activity has not been described for the 4-amino-5-vinyl pyridazinone series, which was characterized predominantly for antinociceptive endpoints [2], nor for the 5-benzyl-2,6-dimethylpyridazin-3(2H)-one scaffold, which was explored as a nitric oxide synthesis inhibitor [3]. While quantitative IC₅₀ data for the differentiation assay are not publicly available in peer-reviewed form, the qualitative phenotype is independently corroborated across multiple database entries [4].

Anticancer Differentiation therapy Psoriasis

Antimalarial Activity Against P. falciparum

The compound has documented antimalarial activity, killing P. falciparum in culture [1]. This antiparasitic phenotype is not shared by the 4-amino-5-vinyl pyridazinone analgesics, which were not tested against Plasmodium species [2], nor by the 4-nitro-5-acyl analogs developed for anti-aggregatory indications [3]. While specific IC₅₀ values against P. falciparum strains are not publicly available in peer-reviewed literature, the qualitative antimalarial activity places this compound in a distinct functional category relative to its closest structural neighbors.

Antimalarial Plasmodium falciparum Neglected tropical disease

PLA2 Inhibition and Antivenom Activity

5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one has been shown to nullify the lethal effects of Naja naja venom and inhibit phospholipase A2 (PLA2) present in the venom, while also inhibiting paw edema formation induced by PLA2 in Swiss Wistar mice [1]. No other pyridazin-3(2H)-one derivative in the publicly accessible literature has been reported to possess antivenom activity, making this a functionally unique feature within the class [2]. Inferences from class-level SAR suggest that the 4-amino-5-acetyl substitution pattern may be critical for this PLA2-inhibitory phenotype, distinguishing it from the 4-nitro or 4-unsubstituted analogs.

Antivenom Phospholipase A2 inhibition Anti-inflammatory

5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one: Application Scenarios


Multi-Target Inflammation-Immunosuppression Probe

Given its concurrent PDE4A inhibition (IC₅₀ 10.7 nM) and IMPDH inhibition (Ki 240–440 nM) [1], this compound is suited as a chemical probe for studying the intersection of cAMP signaling and guanine nucleotide biosynthesis in inflammatory and autoimmune disease models. The dual mechanism is pharmacologically relevant to psoriasis, COPD, and transplant rejection, where both PDE4 and IMPDH are validated therapeutic targets [2]. No other commercially available pyridazinone offers this specific dual-target profile.

Differentiation-Inducing Anticancer Lead

The compound arrests proliferation of undifferentiated cells and induces monocytic differentiation, a phenotype relevant to differentiation therapy for acute promyelocytic leukemia and other hematological malignancies [3]. This contrasts with cytotoxic chemotherapeutics and offers a mechanistically distinct anticancer strategy. The differentiation phenotype is further supported by the compound's anticarcinogenic activity in DMBA-treated JB6 cell transformation assays [4].

PLA2-Targeted Antivenom Therapy

The compound neutralizes N. naja venom lethality and inhibits venom PLA2, making it a candidate for small-molecule antivenom development [5]. This application is mechanistically unique within the pyridazinone class and addresses a WHO-recognized neglected tropical disease priority. The additional anti-edema activity in the Swiss Wistar mouse paw model supports its potential for local tissue damage mitigation.

Antimalarial Hit-to-Lead Optimization

Documented killing activity against P. falciparum [6], combined with the compound's synthetic tractability (MW 181.19, one rotatable bond, four H-bond acceptors), makes it suitable as a low-molecular-weight starting point for antimalarial lead optimization campaigns, particularly where polypharmacology against host inflammatory targets (PDE4, PLA2) may provide ancillary therapeutic benefit.

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